Hexyl 4-chlorobenzoate

Description

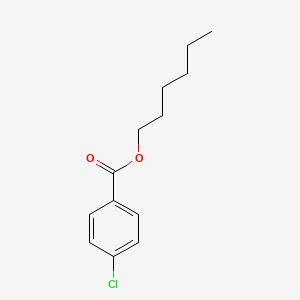

Structure

2D Structure

3D Structure

Properties

CAS No. |

58435-21-5 |

|---|---|

Molecular Formula |

C13H17ClO2 |

Molecular Weight |

240.72 g/mol |

IUPAC Name |

hexyl 4-chlorobenzoate |

InChI |

InChI=1S/C13H17ClO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |

InChI Key |

WNIDDGDBCDWAIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Hexyl 4 Chlorobenzoate

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. This equilibrium-limited reaction is a fundamental and widely used transformation in organic chemistry for creating ester linkages.

The most conventional method for synthesizing Hexyl 4-chlorobenzoate (B1228818) is the Fischer esterification, which involves reacting 4-chlorobenzoic acid directly with hexanol in the presence of an acid catalyst. nagwa.com This reaction is an equilibrium process where the carboxylic acid and alcohol combine to form the ester and water. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the product, an excess of one reactant, typically the alcohol, is used, or water is removed as it forms, thereby shifting the equilibrium according to Le Châtelier's Principle. masterorganicchemistry.comcerritos.edu

Catalysts are crucial for the Fischer esterification to proceed at a practical rate. They function by making the carbonyl carbon of the carboxylic acid more electrophilic and facilitating the departure of the hydroxyl group as a water molecule. masterorganicchemistry.comcerritos.edu

Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the traditional and most common catalysts for Fischer esterification. masterorganicchemistry.comdergipark.org.tr The mechanism involves the protonation of the carbonyl oxygen of the 4-chlorobenzoic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of hexanol. masterorganicchemistry.commasterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the Hexyl 4-chlorobenzoate product. masterorganicchemistry.com In some procedures, the HCl catalyst can be generated in-situ by reacting acetyl chloride with a small amount of the alcohol reactant. cerritos.edu

Table 1: Common Homogeneous Acid Catalysts in Fischer Esterification

| Catalyst | Formula | Role |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Protonates the carbonyl group, acts as a dehydrating agent. |

| Hydrochloric Acid | HCl | Protonates the carbonyl group to activate the carboxylic acid. |

| p-Toluenesulfonic acid | TsOH | A solid organic acid, often used for its ease of handling. masterorganicchemistry.commasterorganicchemistry.com |

Catalytic Enhancements in Esterification

Heterogeneous Catalysis (e.g., Amberlyst-15)

To overcome issues associated with corrosive and difficult-to-separate mineral acids, solid acid catalysts have been developed. Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups, is a prominent example. arkat-usa.orgcu.edu.eg It serves as an effective, recyclable, and non-toxic heterogeneous catalyst for esterification reactions. arkat-usa.orgcu.edu.egorganic-chemistry.org In the synthesis of esters, Amberlyst-15 provides the necessary acidic sites for the reaction to proceed, while its solid nature allows for easy separation from the reaction mixture by simple filtration. arkat-usa.org Studies on the esterification of benzoic acid with various alcohols, including hexanol, have shown that catalysts like Amberlyst-15 can be less active than certain deep eutectic solvents but provide a greener alternative to traditional homogeneous catalysts. dergipark.org.tr Research involving the esterification of mixed anhydrides, such as 4-chlorobenzoic palmitic anhydride (B1165640), with alcohols has also successfully employed Amberlyst-15 as a heterogeneous catalyst. nih.govresearchgate.net

Table 2: Research Findings on Esterification using Amberlyst-15 and Related Catalysts

| Catalyst System | Reactants | Key Finding | Reference |

|---|---|---|---|

| Amberlyst-15 | Benzoic Acid and Hexanol | Achieved 67.5% conversion of benzoic acid at 75°C. | dergipark.org.tr |

| Amberlyst-15 | 4-chlorobenzoic palmitic anhydride and 2-phenylethanol | The catalyst amount influences reaction yield, with 0.25g providing 92.69% yield of the corresponding ester. | researchgate.net |

| Zirconium-Titanium Solid Acid | p-chlorobenzoic acid and methanol | A Zr:Ti molar ratio of 1.2 exhibited the highest catalytic activity for producing methyl p-chlorobenzoate. | mdpi.com |

Zwitterionic Catalysts in Ester Synthesis

A newer class of organocatalysts, zwitterions, has emerged for esterification and transesterification reactions. acs.orgfigshare.com These molecules contain both a positive and a negative charge, which can work synergistically to activate both reaction partners. patsnap.com For instance, an amide anion/iminium cation charge pair can activate the alcohol and the carbonyl substrate through nonclassical hydrogen bonding. acs.orgresearchgate.net This dual activation allows the reaction to proceed under mild conditions, avoiding the need for strong acids or bases and preventing metal contamination in the final product. patsnap.com While specific application to this compound is not detailed, the catalytic protocol has been successfully applied to the large-scale synthesis of other esters, such as biodiesel, demonstrating its potential as an alternative catalytic system. acs.org

Acylation Reactions Involving 4-Chlorobenzoyl Derivatives

An alternative to direct esterification is the acylation of hexanol using a more reactive derivative of 4-chlorobenzoic acid, most commonly 4-chlorobenzoyl chloride. This method is often faster and not reversible, leading to higher yields. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.

The general reaction is: Cl-C₆H₄-COCl + CH₃(CH₂)₅OH → Cl-C₆H₄-COO(CH₂)₅CH₃ + HCl

In a representative procedure, 4-chlorobenzoyl chloride is reacted with a hydroxyl-containing compound in the presence of triethylamine in a suitable solvent like acetonitrile (B52724) at room temperature. mdpi.com This approach provides a clean reaction profile and a straightforward procedure for obtaining the desired ester. mdpi.com This methodology has been used to synthesize various esters from their corresponding acyl chlorides and alcohols.

O-Acylation with 4-Chlorobenzoyl Chloride

The synthesis of this compound is commonly achieved through the O-acylation of 1-hexanol (B41254) with 4-chlorobenzoyl chloride. This esterification reaction is a straightforward and efficient method for forming the ester linkage. The reaction typically involves the use of a base to neutralize the hydrogen chloride byproduct generated during the acylation process.

The general reaction scheme involves the nucleophilic attack of the hydroxyl group of 1-hexanol on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, facilitates the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity, and by scavenging the HCl formed.

Detailed research has shown that these reactions can be carried out under mild conditions, often at room temperature, in a suitable aprotic solvent like dichloromethane (B109758) or acetonitrile. mdpi.com The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction. For instance, the O-acylation of various alcohols and phenols with 4-chlorobenzoyl chloride has been successfully demonstrated, yielding the corresponding esters in good to excellent yields.

Table 1: Reaction Conditions for O-Acylation with 4-Chlorobenzoyl Chloride

| Alcohol/Phenol | Base | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 7-hydroxy-2H-chromen-2-one | Triethylamine | Dichloromethane | 20 °C | 1 h | 88 | |

| 8-hydroxyquinolin-2(1H)-one | Triethylamine | Acetonitrile | Room Temp. | 3 h | 83 | mdpi.com |

| 1-Hexanol | Pyridine | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Specific yield for this compound was not detailed in the searched literature, but the general methodology is well-established for similar alcohols.

Derivatization for Advanced Compound Synthesis

The chemical structure of this compound allows for further modification, enabling the synthesis of more complex molecules with tailored properties. One such derivatization is the introduction of a cyano group at the terminal position of the hexyl chain.

Formation of Substituted this compound Analogues (e.g., 6-cyanothis compound)

The synthesis of 6-cyanothis compound from this compound is a two-step process. The first step involves the selective halogenation of the terminal methyl group of the hexyl chain, followed by a nucleophilic substitution with a cyanide salt.

Step 1: Terminal Halogenation

Selective halogenation of the terminal carbon of an alkyl chain in the presence of other functional groups, such as an ester and an aryl chloride, can be achieved using free-radical halogenation. ucr.educhadsprep.compearson.com Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) are commonly used for the selective bromination of allylic and benzylic positions, but can also effect terminal halogenation of alkanes under specific conditions. Photochemical halogenation is another method that can provide some selectivity. mdpi.com The goal is to introduce a halogen, preferably bromine or iodine, at the 6-position of the hexyl group to create a 6-halo-hexyl 4-chlorobenzoate intermediate. This reaction must be carefully controlled to avoid reaction at other positions on the alkyl chain or with the aromatic ring.

Step 2: Cyanation

The resulting 6-halo-hexyl 4-chlorobenzoate can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide, to yield 6-cyanothis compound. This is a classic SN2 reaction where the cyanide ion displaces the halide ion. sci-hub.seacs.org The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion and to facilitate the displacement of the leaving group.

The synthesis of similar cyano-functionalized esters, such as 6-cyano-6-deoxycellulose esters, has been reported, demonstrating the feasibility of this synthetic approach. beilstein-journals.org The synthesis of various bromoalkyl esters and their subsequent reactions further supports this proposed pathway. niscpr.res.in For example, 6-bromohexyl acetate (B1210297) is known to undergo nucleophilic substitution at the bromine-bearing carbon. nih.gov

Table 2: General Conditions for the Synthesis of Alkyl Nitriles from Alkyl Halides

| Alkyl Halide Substrate | Cyanide Source | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Aryl Bromides | K₄[Fe(CN)₆] | Water/MeCN | 50 °C | researchgate.net |

| Alkyl Halides | NaCN or KCN | DMSO or DMF | Varies | sci-hub.seacs.org |

| 6-Bromo-6-deoxycellulose acetate | Pyridine/1-methylimidazole (as catalyst and reactant) | DMSO | Varies | beilstein-journals.org |

This two-step derivatization strategy provides a viable route to access 6-cyanothis compound, a functionalized analogue of this compound, which can serve as a building block for more advanced compound synthesis.

Biodegradation and Environmental Transformation Studies of 4 Chlorobenzoate Derivatives

Microbial Dehalogenation Pathways

The microbial degradation of 4-chlorobenzoate (B1228818) is a critical step in the detoxification and mineralization of this compound. Bacteria have evolved sophisticated enzymatic systems to cleave the stable carbon-chlorine bond, a process known as dehalogenation. Two principal pathways have been elucidated: enzymatic dechlorination mechanisms and Coenzyme A (CoA)-activation type catabolic pathways.

Enzymatic Dechlorination Mechanisms

Certain aerobic and anaerobic bacteria employ specific dehalogenases to remove the chlorine atom from the aromatic ring of 4-chlorobenzoate as an initial step. One of the well-studied enzymes is 4-chlorobenzoate dehalogenase . This enzyme catalyzes the hydrolytic removal of the chlorine atom from 4-chlorobenzoate, replacing it with a hydroxyl group to form 4-hydroxybenzoate (B8730719). This reaction is significant as it detoxifies the compound and prepares it for entry into central metabolic pathways.

Another enzyme implicated in the dechlorination of chlorinated aromatic compounds is the BphK enzyme , a glutathione (B108866) S-transferase. Studies have shown that BphK exhibits dechlorination activity against 4-chlorobenzoate, which is an end product of the microbial degradation of polychlorinated biphenyls (PCBs). nih.gov This suggests a role for BphK in the broader context of detoxifying chlorinated aromatic pollutants.

| Enzyme | Function | Organism Example |

| 4-chlorobenzoate dehalogenase | Hydrolytic dechlorination of 4-chlorobenzoate to 4-hydroxybenzoate | Pseudomonas sp. |

| BphK (Glutathione S-transferase) | Dechlorination of 4-chlorobenzoate | Burkholderia sp. |

Coenzyme A (CoA)-Activation Type Catabolic Pathways

A more complex and widely distributed mechanism for 4-chlorobenzoate degradation involves its initial activation to a thioester with Coenzyme A (CoA). This pathway is a specialized type of catabolism that plays a crucial role in the mineralization of various chlorinated aromatic compounds. nih.govnih.gov The process involves three key enzymatic steps:

4-Chlorobenzoate-CoA Ligase: This enzyme activates 4-chlorobenzoate by ligating it to Coenzyme A, forming 4-chlorobenzoyl-CoA . This step requires energy in the form of ATP.

4-Chlorobenzoyl-CoA Dehalogenase: This key enzyme catalyzes the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA. The chlorine atom is replaced by a hydroxyl group, yielding 4-hydroxybenzoyl-CoA . nih.gov

4-Hydroxybenzoyl-CoA Thioesterase: The final step involves the hydrolysis of the thioester bond of 4-hydroxybenzoyl-CoA by a specific thioesterase, releasing 4-hydroxybenzoate and regenerating free Coenzyme A.

The resulting 4-hydroxybenzoate is a common intermediate in the degradation of many aromatic compounds and is readily metabolized by various microorganisms through established central metabolic pathways.

Role of Specific Bacterial Strains in Degradation

A diverse array of bacterial genera have been identified for their ability to degrade 4-chlorobenzoate, each employing specific enzymatic machinery. These microorganisms are commonly isolated from contaminated soils and aquatic environments.

Arthrobacter sp. : Strains of Arthrobacter are known to utilize 4-chlorobenzoate as a sole source of carbon and energy. nih.govresearchgate.net They typically initiate the degradation by dehalogenating 4-chlorobenzoate to 4-hydroxybenzoate. researchgate.net

Comamonas sediminis : This species has been shown to possess the fcb operon, which encodes the enzymes for the CoA-activation type catabolic pathway for 4-chlorobenzoate degradation. nih.govnih.gov

Pseudomonas sp. : Various Pseudomonas species are well-known for their metabolic versatility, including the degradation of chlorinated aromatic compounds. Pseudomonas isolates have been shown to degrade 4-chlorobenzoate through different pathways, including direct dehalogenation. nih.govnih.gov

Rhodococcus sp. : Members of the genus Rhodococcus are recognized for their broad catabolic capabilities towards xenobiotic compounds. nih.gov Some Rhodococcus strains can metabolize chlorinated aromatic compounds, contributing to their removal from the environment.

Transcriptional Regulation of Degradation Genes

The microbial degradation of 4-chlorobenzoate is a tightly regulated process at the genetic level to ensure that the necessary enzymes are synthesized only when the target compound is present. The genes encoding the enzymes for the Coenzyme A (CoA)-activation pathway are often clustered together in an operon, known as the fcb operon . nih.govnih.gov

The expression of the fcb operon is controlled by a transcriptional regulator, a repressor protein named FcbR . nih.govnih.gov In the absence of 4-chlorobenzoate, the FcbR protein binds to a specific operator region in the promoter of the fcb operon, physically blocking the transcription of the degradation genes.

When 4-chlorobenzoate enters the bacterial cell, it is converted to its CoA derivative, 4-chlorobenzoyl-CoA , by the basal levels of the FcbA enzyme (4-chlorobenzoate-CoA ligase). This intermediate, 4-chlorobenzoyl-CoA, acts as an inducer molecule. It binds to the FcbR repressor protein, causing a conformational change that leads to the dissociation of FcbR from the DNA. nih.gov With the repressor removed, RNA polymerase can now access the promoter and initiate the transcription of the fcb genes. This leads to the synthesis of the enzymes required for the transport and degradation of 4-chlorobenzoate, allowing the bacterium to efficiently metabolize the compound.

| Regulator | Operon | Effector Molecule | Mechanism |

| FcbR | fcb operon | 4-chlorobenzoyl-CoA | Repressor protein that binds to the operator in the absence of the effector. Binding of the effector causes dissociation of the repressor, allowing transcription. |

Environmental Relevance of Degradation Intermediates

The biodegradation of Hexyl 4-chlorobenzoate results in the formation of several key intermediates that have their own environmental significance. The initial hydrolysis produces 4-chlorobenzoic acid and hexanol .

4-Chlorobenzoic acid (4-CBA) is a persistent environmental pollutant in its own right, often arising from the breakdown of more complex chlorinated compounds like PCBs and certain pesticides. nih.govthegoodscentscompany.comsigmaaldrich.com Its microbial degradation is crucial for the complete remediation of sites contaminated with these primary pollutants. The intermediates of 4-CBA degradation, such as 4-hydroxybenzoate , are generally less toxic and more readily biodegradable. 4-hydroxybenzoate is a common natural product and can be funneled into central metabolic pathways, such as the beta-ketoadipate pathway, leading to its complete mineralization to carbon dioxide and water. nih.gov

The environmental relevance of these intermediates lies in their relative persistence, toxicity, and biodegradability compared to the parent compound. The microbial transformation of this compound into these simpler, more readily metabolizable substances is a key process in the natural attenuation of this xenobiotic compound in the environment.

Analytical Methodologies for Quantitative Analysis in Research

Chromatographic Techniques (e.g., GC-MS for quantitative determination)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of semi-volatile compounds like Hexyl 4-chlorobenzoate (B1228818). This method combines the separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample containing Hexyl 4-chlorobenzoate is first vaporized in a heated inlet. A carrier gas, usually an inert gas like helium, then transports the vaporized analytes through a capillary column. The column, often coated with a stationary phase like 5% phenyl-methylpolysiloxane, separates the components of the mixture based on their boiling points and affinities for the stationary phase. As this compound is a relatively non-polar ester, a non-polar or mid-polar column is generally suitable for its separation.

Following separation in the GC column, the eluted molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of this compound are monitored. This approach significantly enhances sensitivity and reduces interference from other co-eluting compounds.

The quantitative determination is achieved by comparing the peak area of a characteristic ion of this compound to a calibration curve generated from standards of known concentrations. The use of an internal standard is also a common practice to improve the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (Splitless) |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Note: The parameters in this table are illustrative and would require optimization for specific instrumentation and applications.

High-Pressure Liquid Chromatography (HPLC) Analysis

High-Pressure Liquid Chromatography (HPLC) provides an alternative and complementary method for the quantitative analysis of this compound. This technique is particularly useful for compounds that are not sufficiently volatile or are thermally labile, although this compound is generally amenable to GC analysis.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. For a compound like this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent such as acetonitrile (B52724) or methanol.

The separation is based on the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. By adjusting the composition of the mobile phase (gradient elution), the retention of this compound on the column can be controlled to achieve separation from other components in the sample matrix.

Detection in HPLC is often performed using an ultraviolet (UV) detector. The 4-chlorobenzoyl moiety in this compound contains a chromophore that absorbs UV light at a specific wavelength. A diode array detector (DAD) or a variable wavelength detector (VWD) can be set to monitor the absorbance at the wavelength of maximum absorption for this compound, providing a sensitive and selective means of detection.

Quantification is achieved by integrating the peak area in the chromatogram and comparing it to a calibration curve constructed from the analysis of standard solutions of known concentrations. Similar to GC-MS, the use of an internal standard can enhance the reliability of the results.

Table 2: Representative HPLC Conditions for this compound Analysis

| Parameter | Value |

|---|---|

| HPLC System | |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | Diode Array Detector (DAD) or UV-Vis Detector |

Note: The conditions presented in this table are for illustrative purposes and would necessitate optimization for specific analytical requirements.

Q & A

Q. How can researchers ensure compliance with REACH regulations when studying this compound?

- Methodological Answer :

- SVHC Screening : Verify absence from Annex XIV via ECHA’s database; document alternatives if substitution is mandated .

- Waste Protocols : Neutralize waste with 1M NaOH before disposal, adhering to local hazardous waste guidelines .

- Non-Animal Testing : Prioritize OECD-approved in chemico/in vitro methods (e.g., skin sensitization assays) to avoid vertebrate use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.